molecular formula C13H10N2O B12857470 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine

4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12857470
M. Wt: 210.23 g/mol
InChI Key: GLKGSHLUVJXEQX-UHFFFAOYSA-N
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Description

4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a hydroxy group at the 4-position and a phenyl group at the 3-position further defines its structure. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to prepare various substituted pyrrolopyridines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: Electrophilic substitution reactions can occur at the 3-position of the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine and iodine can be used under acidic conditions.

Major Products

    Oxidation: Formation of 4-oxo-3-phenyl-1H-pyrrolo[2,3-b]pyridine.

    Reduction: Formation of 4-hydroxy-3-phenyl-1,2-dihydro-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Formation of halogenated derivatives at the 3-position.

Scientific Research Applications

4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound’s low molecular weight and specific binding affinity make it an attractive lead compound for further optimization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenyl-1,7-dihydropyrrolo[2,3-b]pyridin-4-one

InChI

InChI=1S/C13H10N2O/c16-11-6-7-14-13-12(11)10(8-15-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15,16)

InChI Key

GLKGSHLUVJXEQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C(=O)C=CN3

Origin of Product

United States

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